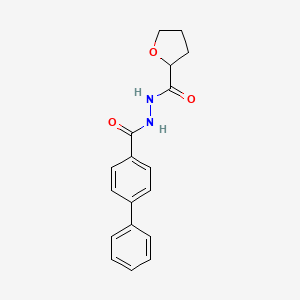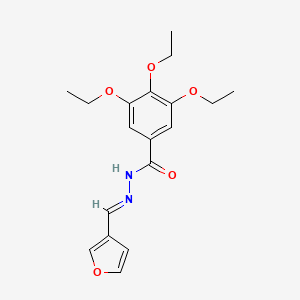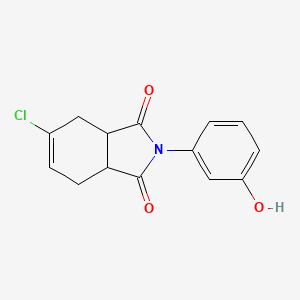
N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide, also known as BFT, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. BFT has shown promising results in preclinical studies, and its mechanism of action has been elucidated.
Mecanismo De Acción
N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide inhibits the activity of the enzyme fatty acid synthase (FASN), which is involved in the synthesis of fatty acids. FASN is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis (programmed cell death) in cancer cells. N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide’s mechanism of action has been elucidated through structural studies, which have shown that it binds to the active site of FASN and inhibits its activity.
Biochemical and Physiological Effects
N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide’s inhibition of FASN has several biochemical and physiological effects. It leads to a decrease in the synthesis of fatty acids, which are essential for cancer cell growth and survival. N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide also leads to an increase in the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized, and its mechanism of action has been well characterized. N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide has also been shown to have low toxicity in animal models. However, N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide’s efficacy may vary depending on the type of cancer being studied, and its optimal dosage and treatment regimen have not been fully established.
Direcciones Futuras
There are several future directions for N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide research. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study the effects of N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide on cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. Additionally, further studies are needed to establish the optimal dosage and treatment regimen for N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide in different types of cancer.
Métodos De Síntesis
The synthesis of N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide involves a series of chemical reactions. First, 4-biphenylcarboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with tetrahydrofuran-2-carbohydrazide in the presence of triethylamine to form N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide.
Aplicaciones Científicas De Investigación
N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide has also been shown to inhibit tumor growth in mouse models of breast and colon cancer.
Propiedades
IUPAC Name |
N'-(4-phenylbenzoyl)oxolane-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(19-20-18(22)16-7-4-12-23-16)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-3,5-6,8-11,16H,4,7,12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPGJJNJUBDDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-phenylbenzoyl)oxolane-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5215745.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-[(methylthio)methyl]-2-furamide](/img/structure/B5215753.png)

![{2,6-dichloro-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5215774.png)
![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5215789.png)

![ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate](/img/structure/B5215797.png)
![2-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5215805.png)
![4-ethyl-2-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5215815.png)
![1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215819.png)
![methyl 4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B5215828.png)

![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215843.png)